2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate
Description
2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, characterized by a benzene ring fused with a pyrone nucleus. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
(2-oxochromen-4-yl) 4-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)13-7-9-14(10-8-13)19(21)23-17-11-18(20)22-16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVDJRUBOGHOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour. The resulting product is then purified using flash chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the coumarin core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications.
Industry: It is used in the development of fluorescent chemosensors and materials science
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound is similar in structure but contains a chlorine atom instead of a propan-2-yl group.
2-oxo-2H-chromen-4-yl benzoate: This compound lacks the propan-2-yl group, making it less hydrophobic.
Uniqueness
2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the propan-2-yl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
